![molecular formula C15H29NO3 B12321945 N-Dodecanoyl-alanine CAS No. 35054-69-4](/img/structure/B12321945.png)
N-Dodecanoyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecanoyl-alanine is a compound that belongs to the class of N-acyl amino acidsThis compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, making it useful in various applications such as surfactants and organogelators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-alanine can be synthesized through the reaction of alanine with dodecanoic acid or its derivatives. One common method involves the use of lauroyl chloride, which is prepared by reacting lauric acid with thionyl chloride. The lauroyl chloride is then reacted with alanine in the presence of a base such as sodium hydroxide to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve enzyme-catalyzed processes to improve yield and selectivity. Enzymes such as lipases can be used to catalyze the acylation reaction under mild conditions, making the process more environmentally friendly and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecanoyl-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-Dodecanoyl-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical processes due to its amphiphilic nature.
Biology: Employed in studies of membrane proteins and cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Lauroyl-L-leucine
- N-Lauroyl-L-phenylalanine
- N-Lauroyl-L-valine
- N-Lauroyl-L-proline
Uniqueness
N-Dodecanoyl-alanine is unique due to its specific combination of the dodecanoyl group and alanine, which imparts distinct amphiphilic properties. Compared to other similar compounds, it may exhibit different levels of surface activity, foamability, and interaction with biological membranes .
Eigenschaften
35054-69-4 | |
Molekularformel |
C15H29NO3 |
Molekulargewicht |
271.40 g/mol |
IUPAC-Name |
2-(dodecanoylamino)propanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
UYTOHYBIBPDOKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.